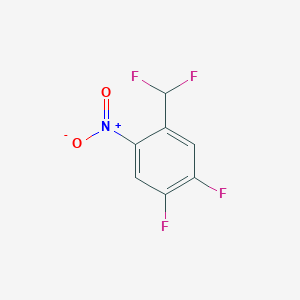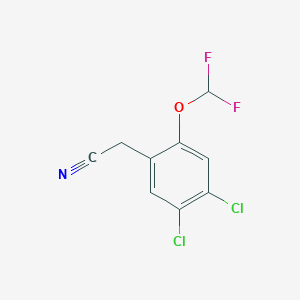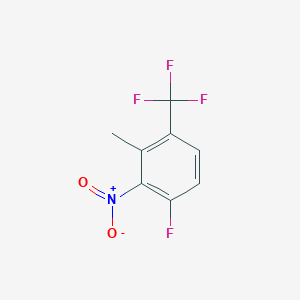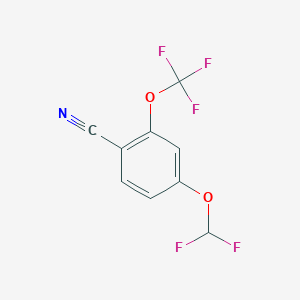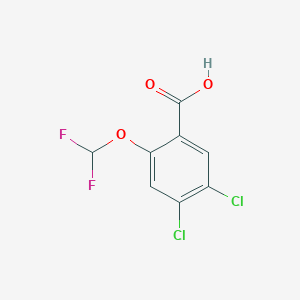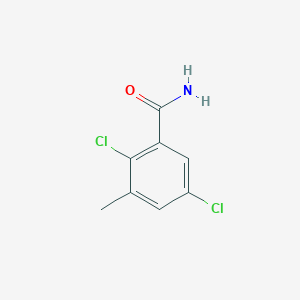
6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a methoxyphenyl group . The exact structure can be represented by the SMILES notation: COC1=CC=CC(=C1)C2=CC(=O)NC(=O)N2 .Physical And Chemical Properties Analysis
This compound is expected to be a solid at room temperature . It should be stored in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Properties
6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives are explored in the synthesis of complex molecular structures, demonstrating versatility in chemical reactions and potential in various applications. For instance, the synthesis of novel N-methoxymethylated pyrimidine nucleoside mimetics showcases innovative approaches to modify pyrimidine derivatives, potentially for tracer molecules in non-invasive imaging like positron emission tomography (PET) (Gazivoda Kraljević et al., 2011). Additionally, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives further illustrates the compound's role in the development of molecules with potential electronic and structural applications, supported by spectral and computational analyses (Ashraf et al., 2019).
Potential in Drug Discovery and Biological Studies
Derivatives of this compound are investigated for their biological activities, including antimicrobial and antiviral properties. For example, compounds showing marked inhibition of retrovirus replication highlight the therapeutic potential of pyrimidine derivatives in treating viral infections (Hocková et al., 2003). Furthermore, the study of bis-uracil derivatives of pyrimidine for optical, nonlinear optical, and drug discovery applications signifies the compound's relevance in developing new materials and therapeutic agents (Mohan et al., 2020).
Material Science and Other Applications
In material science, this compound derivatives have been utilized in the synthesis of conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells, showcasing the compound's utility in renewable energy technologies (Hu et al., 2015).
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Related triazole-pyrimidine compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQMMRMJAUWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734928 | |
| Record name | 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33166-92-6 | |
| Record name | 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



